molecular formula C17H17FN2 B13082628 (4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B13082628
M. Wt: 268.33 g/mol
InChI Key: SJQHVAMDHVLXRD-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, along with a dimethylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.

    Attachment of the Dimethylmethanamine Moiety: The final step involves the alkylation of the indole nitrogen with dimethylmethanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Indole-3-carboxylic acids

    Reduction: Reduced indole derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurotransmitter levels and signaling pathways in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is unique due to its specific indole structure combined with a fluorophenyl group and a dimethylmethanamine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C17H17FN2/c1-20(2)11-12-10-19-16-9-5-7-14(17(12)16)13-6-3-4-8-15(13)18/h3-10,19H,11H2,1-2H3

InChI Key

SJQHVAMDHVLXRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=CC=CC(=C21)C3=CC=CC=C3F

Origin of Product

United States

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